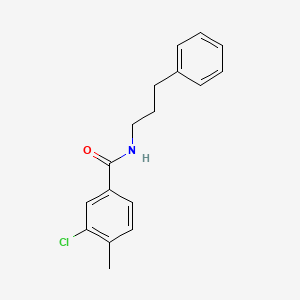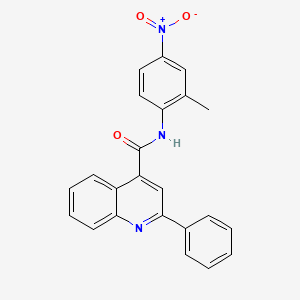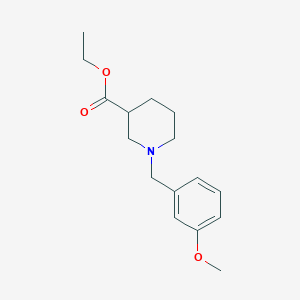
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide, also known as CGS 8216, is a chemical compound that belongs to the benzamide class of drugs. It is a potent and selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions. CGS 8216 has been the subject of extensive scientific research due to its potential use in treating various neurological and psychiatric disorders.
作用机制
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological functions, including motor control, cognitive function, and reward processing. By blocking the activity of this receptor, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory, reducing motor deficits in animal models of Parkinson's disease, and modulating reward processing in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has several advantages for use in lab experiments, including its selectivity for the dopamine D1 receptor, its potency, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential for off-target effects and its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216, including further studies on its mechanisms of action, its effects on different neurological and psychiatric disorders, and its potential use in combination with other drugs. Additionally, there is a need for further research on the safety and efficacy of 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 in humans, as well as its potential for use in clinical trials. Overall, 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has significant potential for use in the treatment of various neurological and psychiatric disorders, and further research is needed to fully understand its therapeutic potential.
合成方法
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzoic acid with 3-phenylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield 3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216.
科学研究应用
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide 8216 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function and memory in animal models of these disorders, suggesting that it may have therapeutic potential.
属性
IUPAC Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-13-9-10-15(12-16(13)18)17(20)19-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAAIUHCRDIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(3-phenylpropyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)
![2-[4-(2,5-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B5139703.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139732.png)
![N-(3-{[2-(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5139737.png)

![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)
![N-{[(4-bromo-2-fluorophenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B5139767.png)
